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Compound of Interest

Compound Name: Aak1-IN-4

Cat. No.: B12416940 Get Quote

Disclaimer: This technical support center provides information on the potential off-target effects

of AAK1 inhibitors. Specific quantitative off-target data for Aak1-IN-4 is not publicly available.

The information presented here is based on data from other AAK1 inhibitors, primarily SGC-

AAK1-1, and should be used as a general guide. Researchers are strongly encouraged to

perform their own comprehensive selectivity profiling for Aak1-IN-4 to determine its specific off-

target profile.

Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for AAK1 inhibitors?

A1: While Aak1-IN-4 is described as a highly selective inhibitor, detailed public data on its off-

target profile is limited.[1] However, kinase selectivity profiling of a similar, well-characterized

AAK1 inhibitor, SGC-AAK1-1, has identified several off-target kinases. These include the

closely related kinase BMP2K, as well as RIOK1, RIOK3, and PIP5K1C.[2] It is plausible that

other AAK1 inhibitors with similar scaffolds may exhibit activity against these or other kinases.

Q2: What are the potential functional consequences of inhibiting the known off-targets?

A2: Off-target inhibition can lead to unintended biological effects in your experiments.

BMP2K (BIKE): Like AAK1, BMP2K is involved in clathrin-mediated endocytosis.[3][4] Dual

inhibition of AAK1 and BMP2K may lead to more pronounced effects on this pathway than

inhibition of AAK1 alone. BMP2K has also been implicated in osteoblast differentiation and

autophagy.[5]
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GAK: As a close homolog of AAK1, GAK is another potential off-target. It is involved in the

uncoating of clathrin-coated vesicles and has been linked to EGFR signaling.

STK16 (MPSK1): This kinase is involved in various cellular processes, including secretory

vesicle trafficking and TGF-beta signaling.

RIOK1 and RIOK3: These are atypical protein kinases involved in ribosome biogenesis.

Inhibition of these kinases could potentially impact cell growth and proliferation.

PIP5K1C: This lipid kinase plays a role in the synthesis of phosphatidylinositol-4,5-

bisphosphate (PIP2), a key signaling molecule and a component of cell membranes.

Q3: We are observing unexpected phenotypes in our cells treated with an AAK1 inhibitor. Could

this be due to off-target effects?

A3: Yes, unexpected phenotypes are often a result of a compound interacting with unintended

targets. If you observe effects that cannot be readily explained by the known functions of AAK1

in clathrin-mediated endocytosis and signaling, it is crucial to consider off-target activities. We

recommend cross-referencing your observed phenotype with the known functions of potential

off-target kinases (see Q2 and Table 1).

Q4: How can we experimentally determine the off-target profile of our AAK1 inhibitor?

A4: A comprehensive kinase selectivity profiling screen is the most effective way to determine

the off-target profile of your inhibitor. Several contract research organizations (CROs) offer

these services, utilizing various assay formats. Common methods include:

Radiometric Assays: These assays, such as ³³PanQinase™ and HotSpot™, measure the

incorporation of radioactive phosphate onto a substrate.

Binding Assays: Competition binding assays, like KINOMEscan®, measure the ability of a

compound to displace a known ligand from the kinase active site.

Cell-Based Assays: NanoBRET® Target Engagement assays measure compound binding to

a target kinase in live cells, providing more physiologically relevant data.
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Observed Issue
Potential Cause (Off-Target

Related)
Recommended Action

Unexpected changes in cell

morphology or adhesion.

Inhibition of kinases involved in

cytoskeletal regulation or cell

adhesion.

Review the literature for roles

of potential off-targets (e.g.,

GAK, STK16) in these

processes. Consider

performing

immunofluorescence staining

for cytoskeletal markers.

Alterations in protein secretion

or localization.

Off-target effects on kinases

involved in vesicular trafficking,

such as STK16.

Perform co-localization studies

of your protein of interest with

markers for different cellular

compartments (e.g., Golgi,

endosomes).

Unexpected effects on cell

cycle progression or

proliferation.

Inhibition of kinases with roles

in cell cycle regulation or

ribosome biogenesis (e.g.,

RIOK1, RIOK3).

Conduct cell cycle analysis by

flow cytometry. Perform

proliferation assays (e.g., MTT,

BrdU incorporation) at various

inhibitor concentrations.

Inconsistent results between

different cell lines.

Cell-type specific expression

levels of off-target kinases.

Check the expression levels of

AAK1 and potential off-target

kinases in your cell lines of

interest using resources like

the Human Protein Atlas.

Discrepancy between in vitro

and in vivo results.

Differences in inhibitor

metabolism, distribution, or off-

target engagement in a whole

organism.

While challenging to

deconvolute, consider

performing pharmacokinetic

and pharmacodynamic

(PK/PD) studies to understand

inhibitor exposure at the target

and off-target tissues.
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As specific data for Aak1-IN-4 is unavailable, the following table summarizes the selectivity

profile of a related AAK1 inhibitor, SGC-AAK1-1, to provide an example of potential off-target

interactions.

Table 1: Kinase Selectivity Profile of SGC-AAK1-1
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Target Kd (nM)
Percent of Control
(%) @ 1µM

Putative Biological
Function

AAK1 9.1 0.5

Primary Target:

Adaptor protein kinase

involved in clathrin-

mediated endocytosis.

BMP2K 17 1.5

Off-Target:

Serine/threonine

kinase involved in

clathrin-mediated

endocytosis and

osteoblast

differentiation.

GAK 280 10

Off-Target: Cyclin G-

associated kinase,

involved in uncoating

of clathrin-coated

vesicles.

STK16 >10,000 82

Off-Target:

Serine/threonine

kinase 16, involved in

vesicle trafficking.

RIOK1 72 Not Reported

Off-Target: Atypical

protein kinase

involved in ribosome

biogenesis.

RIOK3 290 Not Reported

Off-Target: Atypical

protein kinase

involved in ribosome

biogenesis.
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PIP5K1C 260 Not Reported

Off-Target: Lipid

kinase involved in

phosphoinositide

metabolism.

Data for SGC-AAK1-1 is sourced from the Structural Genomics Consortium. Kd values

represent the dissociation constant, a measure of binding affinity. Percent of Control represents

the remaining kinase activity in the presence of the inhibitor.

Experimental Protocols
Protocol 1: General Workflow for Kinase Selectivity Profiling using a Commercial Service

This protocol provides a generalized workflow for assessing the selectivity of an AAK1 inhibitor.

Specific details may vary depending on the chosen vendor and assay platform.
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Caption: Generalized workflow for kinase selectivity profiling.

Signaling Pathways
AAK1 and Clathrin-Mediated Endocytosis
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AAK1 plays a key regulatory role in clathrin-mediated endocytosis (CME), a fundamental

process for the internalization of cell surface receptors and other cargo. AAK1 phosphorylates

the µ2 subunit of the AP2 adaptor complex, which enhances the binding of AP2 to cargo

proteins, thereby facilitating the assembly of clathrin-coated pits.
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Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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